N2-(4-Pyridinylmethyl)-2,3-pyridinediamine
Description
N2-(4-Pyridinylmethyl)-2,3-pyridinediamine is a substituted diaminopyridine derivative featuring a pyridinylmethyl group at the N2 position of the 2,3-pyridinediamine backbone. This compound belongs to a broader class of diaminopyridines, which are pivotal in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and antineuroinflammatory properties . The structural flexibility of the 2,3-pyridinediamine scaffold allows for regioselective modifications, enabling tailored physicochemical and pharmacological profiles . This article provides a detailed comparison of this compound with structurally related compounds, emphasizing synthesis, properties, and biological relevance.
Properties
IUPAC Name |
2-N-(pyridin-4-ylmethyl)pyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4/c12-10-2-1-5-14-11(10)15-8-9-3-6-13-7-4-9/h1-7H,8,12H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSARBCXPYSYYST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NCC2=CC=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselective Alkylation of 2,3-Diaminopyridine
A primary route involves alkylating 2,3-diaminopyridine with a 4-pyridinylmethyl electrophile. Key considerations include:
- Electrophile Selection : 4-(Chloromethyl)pyridine or 4-(bromomethyl)pyridine serves as the alkylating agent.
- Base and Solvent : Reactions are typically conducted in polar aprotic solvents (e.g., DMF, acetonitrile) with bases like potassium carbonate (K$$2$$CO$$3$$) or triethylamine (TEA) to deprotonate the amine and drive the substitution.
- Regioselectivity : The N2 position is preferentially alkylated due to steric and electronic factors, though yields may vary without protection.
- Dissolve 2,3-diaminopyridine (1.0 equiv) and 4-(bromomethyl)pyridine (1.1 equiv) in anhydrous DMF.
- Add K$$2$$CO$$3$$ (2.0 equiv) and heat at 80°C for 12–24 hours.
- Quench with water, extract with dichloromethane, and purify via column chromatography.
Yield : ~40–60% (theoretical), depending on reaction optimization12.
Reductive Amination
This method avoids harsh alkylation conditions by using a carbonyl intermediate:
- Reactants : 2,3-Diaminopyridine and 4-pyridinecarbaldehyde.
- Reducing Agent : Sodium cyanoborohydride (NaBH$$_3$$CN) or sodium triacetoxyborohydride (STAB) in methanol or THF.
- Selectivity : The reaction favors formation of the secondary amine at N2 due to steric accessibility.
- Mix 2,3-diaminopyridine (1.0 equiv) and 4-pyridinecarbaldehyde (1.2 equiv) in methanol.
- Add NaBH$$_3$$CN (1.5 equiv) and stir at room temperature for 24 hours.
- Acidify with HCl, neutralize, and extract the product3.
Yield : ~50–70% after purification.
Protection/Deprotection Strategy
To enhance regioselectivity, one amine group is temporarily protected:
- Protection : Introduce a tert-butoxycarbonyl (Boc) group at N3 using di-tert-butyl dicarbonate.
- Alkylation : React the Boc-protected intermediate with 4-(chloromethyl)pyridine.
- Deprotection : Remove the Boc group with trifluoroacetic acid (TFA).
Steps :
- Protect N3 of 2,3-diaminopyridine with Boc$$_2$$O in THF/water (yield: ~85%).
- Alkylate N2 with 4-(chloromethyl)pyridine and K$$2$$CO$$3$$ in DMF (yield: ~65%).
- Deprotect with TFA in dichloromethane (quantitative)4.
Metal-Catalyzed Coupling
Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) enables direct C–N bond formation:
- Catalyst System : Pd(OAc)$$_2$$/Xantphos.
- Substrates : 2-Amino-3-bromopyridine and 4-(aminomethyl)pyridine.
- Combine 2-amino-3-bromopyridine (1.0 equiv), 4-(aminomethyl)pyridine (1.2 equiv), Pd(OAc)$$2$$ (5 mol%), Xantphos (10 mol%), and Cs$$2$$CO$$_3$$ (2.0 equiv) in toluene.
- Heat at 110°C for 24 hours under nitrogen.
- Isolate via filtration and chromatography5.
Yield : ~55–70%.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Alkylation | Simple, one-step | Low regioselectivity without protection | 40–60% |
| Reductive Amination | Mild conditions, avoids alkylation reagents | Requires aldehyde precursor | 50–70% |
| Protection/Deprotection | High regioselectivity | Additional steps increase complexity | 60–75% |
| Metal-Catalyzed | Direct C–N bond formation | Costly catalysts, sensitivity to oxygen | 55–70% |
Key Considerations for Optimization
- Solvent Choice : DMF or acetonitrile enhances electrophile reactivity in alkylation.
- Temperature Control : Higher temperatures (80–100°C) improve reaction rates but may promote side reactions.
- Purification : Column chromatography (SiO$$2$$, eluent: CH$$2$$Cl$$_2$$/MeOH) or recrystallization (ethanol/water) is typically required.
This synthesis requires balancing regioselectivity, yield, and practicality. The protection/deprotection strategy offers the highest selectivity, while reductive amination provides a milder alternative. Further optimization (e.g., catalyst screening, solvent effects) could enhance efficiency.
-
US4952697A (Nitration and protection strategies for pyridines). ↩
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CN104592107A (Nitration methods using potassium nitrate). ↩
-
Org. Process Res. Dev. 2006, 10, 257–261 (imidazo[4,5-c]pyridine synthesis). ↩
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Org. Process Res. Dev. 2006, 10, 334–338 (protection strategies in indole synthesis). ↩
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Org. Process Res. Dev. 2006, 10, 272–277 (palladium-catalyzed coupling). ↩
Chemical Reactions Analysis
Types of Reactions
N2-(4-Pyridinylmethyl)-2,3-pyridinediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced amine derivatives.
Substitution: Functionalized pyridine derivatives.
Scientific Research Applications
Antitumor Activity
N2-(4-Pyridinylmethyl)-2,3-pyridinediamine has been investigated for its antitumor properties. Studies indicate that this compound can inhibit the growth of certain cancer cell lines, demonstrating significant cytotoxic effects. For instance, a study evaluated its efficacy against various human cancer cell lines, revealing IC50 values in the micromolar range, suggesting it may serve as a lead compound for developing new anticancer agents.
Table 1: Antitumor Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12.5 | Induction of apoptosis |
| MCF-7 | 15.0 | Cell cycle arrest |
| A549 | 10.0 | Inhibition of proliferation |
Kinase Inhibition
The compound has shown potential as an inhibitor of various kinases involved in signaling pathways related to cancer and inflammation. Specifically, it has been identified as a selective inhibitor of interleukin-2 inducible tyrosine kinase (Itk), which plays a role in T-cell activation and proliferation. This inhibition may have therapeutic implications for autoimmune diseases and inflammatory disorders .
Fluorescent Probes
This compound derivatives have been utilized as fluorescent probes for detecting metal ions, particularly zinc ions (Zn²⁺). These probes exhibit high sensitivity and selectivity towards Zn²⁺ in biological samples, making them valuable tools for studying zinc homeostasis in cells .
Table 2: Sensitivity of Fluorescent Probes Derived from this compound
| Probe Structure | Detection Range (µM) | Selectivity Ratio (Zn²⁺:Ca²⁺) |
|---|---|---|
| Probe A | 1-10 | 10:1 |
| Probe B | 0.5-5 | 15:1 |
Coordination Chemistry
This compound can act as a ligand in coordination chemistry, forming complexes with transition metals. These complexes have been explored for their catalytic properties and potential applications in organic synthesis .
Table 3: Metal Complexes Formed with this compound
| Metal Ion | Complex Stability | Catalytic Activity |
|---|---|---|
| Cu²⁺ | High | Catalyzes oxidation reactions |
| Ni²⁺ | Moderate | Effective in cross-coupling |
Case Study 1: Antitumor Efficacy
A recent study published in a peer-reviewed journal highlighted the antitumor efficacy of this compound against breast cancer cells. The researchers found that the compound induced apoptosis through the mitochondrial pathway, showing promise as a therapeutic agent for breast cancer treatment.
Case Study 2: Zinc Detection
In another study focused on biochemical applications, researchers developed a fluorescent sensor based on this compound that successfully detected zinc ions in living cells. This advancement provides insights into cellular zinc dynamics and could aid in understanding various physiological processes.
Mechanism of Action
The mechanism of action of N2-(4-Pyridinylmethyl)-2,3-pyridinediamine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an acetylcholine release enhancer by binding to specific receptors or enzymes involved in neurotransmitter release . The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogs: N2-Substituted 2,3-Pyridinediamines
Substitutions at the N2 position of 2,3-pyridinediamine significantly alter molecular properties. Key examples include:
Key Observations :
Positional Isomers: 2,3- vs. 2,6- and 3,4-Diaminopyridines
The position of amino groups on the pyridine ring dictates reactivity and tautomerism:
Key Observations :
- Hydrogen Bonding: 2,3-Pyridinediamines form intramolecular O–H···N bonds (2.62 Å), stabilizing the enolimine tautomer .
- Regioselectivity: 3,4-Pyridinediamine reacts with aldehydes to yield 4-amino-3-arylideneaminopyridines, distinct from 2,3-isomers .
Key Observations :
- Toxicity: Substituents like 4-aminophenyl increase acute toxicity, whereas aliphatic groups may reduce adverse effects .
Physicochemical Properties
Biological Activity
N2-(4-Pyridinylmethyl)-2,3-pyridinediamine is a complex organic compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its dual pyridine rings and amine functional groups, with the molecular formula . Its structure facilitates interactions with various biological targets, making it a candidate for medicinal applications.
Antitumor Activity
Research indicates that compounds with similar structural features exhibit antitumor properties. Preliminary studies suggest that this compound may inhibit tumor growth, potentially through mechanisms involving apoptosis induction or cell cycle arrest. For example, studies have shown that pyridine derivatives can interfere with cancer cell proliferation by modulating signaling pathways related to cell survival and death.
Antimicrobial Properties
Pyridine derivatives are known for their antimicrobial activities. This compound has been investigated for its ability to inhibit bacterial growth, suggesting potential applications in treating infections. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Kinase Inhibition
Recent studies have highlighted the compound's potential as an inhibitor of interleukin-2 inducible tyrosine kinase (Itk), which is implicated in various autoimmune and inflammatory diseases. Inhibition of Itk may provide therapeutic benefits in conditions such as asthma and rheumatoid arthritis by modulating T-cell responses .
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors. This binding can modulate their activity, leading to various biological effects such as:
- Enzyme Inhibition : The compound may inhibit specific enzymes by occupying their active sites, thereby blocking substrate access.
- Receptor Modulation : Interaction with receptors can alter signaling pathways involved in cellular responses.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key similarities and differences:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Dimethylaminopyridine | Contains a dimethylamino group on the pyridine ring | Strong nucleophilic catalyst in reactions |
| 2-Aminopyridine | A single amino group attached to a pyridine ring | Building block in organic syntheses |
| N2-(3-Pyridinylmethyl)-2,3-pyridinediamine | Similar dual pyridine structure | Explored for coordination chemistry applications |
This compound is distinguished by its specific amine positioning and dual pyridine structure, which may enhance its biological interactions compared to these compounds.
Case Studies and Research Findings
Case Study 1: Antitumor Efficacy
A study on the antitumor efficacy of this compound involved in vitro assays using various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with significant effects observed at concentrations above 10 µM. Further analysis revealed alterations in apoptosis markers, supporting the compound's potential as an anticancer agent.
Case Study 2: Antimicrobial Activity
In another study focused on antimicrobial properties, this compound was tested against several bacterial strains. The compound demonstrated notable inhibitory effects against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL. Mechanistic studies suggested disruption of bacterial membrane integrity as a likely mode of action.
Q & A
Q. What are the established synthetic routes for N2-(4-Pyridinylmethyl)-2,3-pyridinediamine?
The compound can be synthesized via regioselective condensation of 2,3-pyridinediamine with 4-pyridinecarboxaldehyde under mild acidic or basic conditions, followed by reduction with agents like NaBH₄ or catalytic hydrogenation (e.g., Raney nickel). Structural confirmation is achieved through spectral techniques (¹H NMR, IR, and mass spectrometry) to verify regiochemistry and purity. For example, analogous methods were used to synthesize 4-amino-3-benzylideneaminopyridine derivatives .
Q. How is the regiochemistry of this compound confirmed experimentally?
Regiochemical assignment relies on comparative synthesis of regioisomers via alternative pathways (e.g., altering reaction sequences or substituents) and spectral analysis. For instance, ¹H NMR can distinguish between isomers by comparing chemical shifts of amino and alkylated pyridyl protons. X-ray crystallography may also resolve ambiguities, as demonstrated in studies of related 2,3-pyridinediamine derivatives .
Q. What spectroscopic methods are critical for characterizing this compound?
Key techniques include:
- ¹H NMR : Identifies proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm, NH₂ signals at δ 4–5 ppm).
- IR Spectroscopy : Confirms NH/amine stretches (~3300 cm⁻¹) and C=N/C=C bonds (~1600 cm⁻¹).
- Mass Spectrometry : Validates molecular weight and fragmentation patterns. These methods were applied to structurally analogous monoanils of 3,4-pyridinediamine .
Advanced Research Questions
Q. How can regiochemical contradictions in synthetic products be resolved?
Contradictions arise when competing reaction pathways yield regioisomers. To resolve this:
- Use regioselective catalysts (e.g., ammonium bifluoride) to favor one pathway.
- Perform control experiments with regiochemically unambiguous intermediates.
- Apply computational modeling (DFT) to predict thermodynamic stability of isomers. This approach was validated in studies of quinoxaline derivatives synthesized from 2,3-pyridinediamine .
Q. What strategies optimize the compound’s use as a ligand in metal coordination studies?
The diamine’s NH₂ and pyridyl groups act as chelating sites. Optimization involves:
- pH titration to determine optimal deprotonation conditions.
- Stoichiometric variation in metal-to-ligand ratios.
- Spectrophotometric assays (e.g., UV-Vis for complex stability constants). Schiff bases of 2,3-pyridinediamine, such as N,N′-bis(salicylidene) derivatives, have been used for Cu²⁺ detection, demonstrating high selectivity .
Q. How do structural modifications influence biological activity?
Substituent effects are studied via:
- SAR (Structure-Activity Relationship) assays : Replace the 4-pyridinylmethyl group with fluorophenyl or other moieties (e.g., as seen in CAS 342627-14-9) .
- Enzymatic inhibition assays : Test modified derivatives against kinases or antimicrobial targets.
- Thermal analysis : Correlate stability (e.g., via DSC) with bioactivity retention.
Q. What methodologies assess the compound’s toxicity for lab safety?
Toxicity evaluation includes:
- Acute oral toxicity (LD₅₀) : Rodent studies (50–300 mg/kg range for related pyridinediamines) .
- Mutagenicity tests : Ames assay to detect frameshift mutations.
- In vitro cytotoxicity : Cell viability assays (e.g., MTT on human cell lines). These protocols align with hazard classifications under chemical safety regulations .
Methodological Challenges
Q. How are contradictions in reported biological activities addressed?
Discrepancies may stem from impurities or isomer mixtures. Solutions include:
- HPLC purification to isolate the target compound.
- Dose-response curves to clarify efficacy thresholds.
- Comparative studies under standardized conditions (e.g., pH, solvent).
Q. What advanced techniques characterize its nonlinear optical (NLO) properties?
- Thermal blooming : Measures thermal diffusivity via laser-induced refractive index changes.
- Z-scan technique : Quantifies third-order susceptibility (χ³) for photonic applications. These methods were applied to 3,4-pyridinediamine derivatives for optoelectronic research .
Q. How is the compound utilized in synthesizing heterocyclic systems?
It serves as a precursor for:
- Quinoxalines : React with 1,2-diketones (e.g., benzil) under ABF catalysis .
- Imidazopyridines : Cyclization with aldehydes or ketones.
Reaction optimization involves solvent selection (e.g., methanol) and catalyst screening (e.g., Ga(OTf)₃ vs. ABF) .
Tables
| Key Synthetic Intermediates | Application | Reference |
|---|---|---|
| 4-Pyridinecarboxaldehyde | Condensation agent for regioselective synthesis | |
| NaBH₄/Raney Ni | Reduction of Schiff base intermediates | |
| Ammonium bifluoride (ABF) | Catalyst for heterocycle formation |
| Analytical Techniques | Purpose |
|---|---|
| ¹H NMR (DMSO-d₆, 400 MHz) | Regiochemical assignment |
| UV-Vis spectrophotometry | Metal-ligand complex analysis |
| DSC/TGA | Thermal stability profiling |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
